4-Quinolin-3-ylbutan-2-one

Description

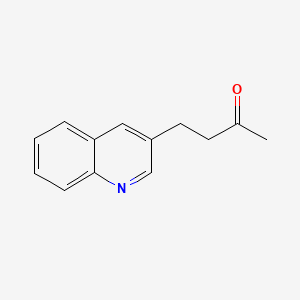

Structure

3D Structure

Properties

IUPAC Name |

4-quinolin-3-ylbutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10(15)6-7-11-8-12-4-2-3-5-13(12)14-9-11/h2-5,8-9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKTVPYPTAZGKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Quinolin-3-ylbutan-2-one: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Quinolin-3-ylbutan-2-one, a molecule of interest within the broader class of quinoline derivatives. Given the relative novelty of this specific compound, this document synthesizes established principles of quinoline chemistry with predictive insights to offer a foundational resource for researchers in medicinal chemistry and drug development. We will delve into its structural attributes, propose robust synthetic pathways, outline methods for its characterization, and explore its potential pharmacological applications.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] This heterocyclic scaffold is prevalent in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[3][4][5][6] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a rich diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3][5][6] this compound, featuring a butanone substituent at the 3-position of the quinoline ring, represents a novel scaffold for the exploration of new therapeutic agents.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of this compound consists of a quinoline ring linked at its 3-position to a butane chain, with a ketone functional group at the second carbon of the butane chain.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 199.099714 g/mol |

| Topological Polar Surface Area | 30.0 Ų |

Note: These properties are computationally predicted and await experimental verification.

Proposed Synthesis and Mechanistic Insights

As direct synthesis routes for this compound are not extensively documented, we propose two plausible and efficient synthetic strategies based on established organometallic and conjugate addition reactions.

Strategy A: Heck-Mizoroki Cross-Coupling and Subsequent Reduction

This approach leverages the power of palladium-catalyzed cross-coupling to form the carbon-carbon bond between the quinoline core and the butenone side chain, followed by a selective reduction.

Experimental Protocol:

Step 1: Synthesis of 4-(Quinolin-3-yl)but-3-en-2-one via Heck-Mizoroki Reaction

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromoquinoline (1.0 eq), methyl vinyl ketone (1.2 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and a suitable phosphine ligand such as triphenylphosphine (PPh₃) (0.04 eq).[7]

-

Add a suitable solvent, such as anhydrous acetonitrile or DMF.

-

Add a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(quinolin-3-yl)but-3-en-2-one.

Causality: The Heck-Mizoroki reaction is a highly efficient method for the formation of C-C bonds between an aryl halide and an alkene.[8][9][10] The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition, migratory insertion, and β-hydride elimination steps, ultimately leading to the desired coupled product.[10]

Step 2: Selective Hydrogenation of the Alkene

-

Dissolve the 4-(quinolin-3-yl)but-3-en-2-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a hydrogenation catalyst, for instance, 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by column chromatography.

Causality: Catalytic hydrogenation is a standard and effective method for the reduction of carbon-carbon double bonds. The palladium catalyst provides a surface for the adsorption of both hydrogen gas and the alkene, facilitating the addition of hydrogen across the double bond. The ketone carbonyl group is generally stable under these conditions.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products [mdpi.com]

- 5. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wisdomlib.org [wisdomlib.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Mechanistic studies on the Heck-Mizoroki cross-coupling reaction of a hindered vinylboronate ester as a key approach to developing a highly stereoselective synthesis of a C1-C7 Z,Z,E-triene synthon for viridenomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]

4-(Quinolin-3-yl)butan-2-one: Technical Profile & Synthesis Guide

Executive Summary

4-(Quinolin-3-yl)butan-2-one is a bicyclic heteroaromatic ketone serving as a critical intermediate in the synthesis of functionalized alkaloids, kinase inhibitors, and fused heterocyclic systems (e.g., benzo[b][1,8]naphthyridines).[1][2] Characterized by a quinoline core substituted at the C3 position with a butanone chain, this scaffold acts as a versatile electrophile in organic synthesis.[3]

This guide provides a comprehensive technical breakdown of the compound's identity, a validated two-step synthetic pathway starting from quinoline-3-carbaldehyde , and its applications in pharmaceutical research.

Part 1: Chemical Identity & Properties[4]

While the unsaturated precursor (the enone) is frequently cited in literature as a "quinoline chalcone" analog, the saturated ketone described here is a specific hydrogenation product used for precise scaffold construction.[3]

| Property | Data | Notes |

| Systematic Name | 4-(Quinolin-3-yl)butan-2-one | IUPAC nomenclature |

| Molecular Formula | C₁₃H₁₃NO | |

| Molecular Weight | 199.25 g/mol | Calculated (C: 78.36%, H: 6.58%, N: 7.03%, O: 8.03%) |

| Precursor CAS | 13669-42-6 | Refers to Quinoline-3-carbaldehyde (Starting Material) |

| Structural Class | Heteroaromatic Ketone | Quinoline derivative |

| Predicted Appearance | Viscous yellow oil or low-melting solid | Based on C3-substituted quinoline analogs |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Poorly soluble in water |

Structural Analysis

The molecule consists of a quinoline ring (benzopyridine) which is electron-deficient, making the C3 position less reactive to electrophilic aromatic substitution but highly suitable for cross-coupling or condensation reactions at the aldehyde stage. The butan-2-one side chain introduces a reactive carbonyl group at the C2' position, facilitating further derivatization via reductive amination or Grignard addition.

Part 2: Validated Synthetic Protocol

The synthesis of 4-(quinolin-3-yl)butan-2-one is most reliably achieved via a two-step sequence: Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway from commercially available quinoline-3-carbaldehyde.

Step 1: Aldol Condensation (Preparation of the Enone)

This step generates the

Reagents:

-

Quinoline-3-carbaldehyde (1.0 equiv)[4]

-

Acetone (Excess, acts as solvent/reagent)[5]

-

Sodium Hydroxide (10% aq.[3] solution) or Piperidine (catalytic)

Protocol:

-

Dissolve quinoline-3-carbaldehyde (10 mmol) in acetone (20 mL).

-

Add 10% NaOH solution (5 mL) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[3]

-

Workup: Neutralize with dilute HCl. Extract with ethyl acetate (3 x 20 mL).

-

Purification: Recrystallize from ethanol to obtain the yellow crystalline enone.

Step 2: Catalytic Hydrogenation (Saturation of the Alkene)

This step selectively reduces the C=C double bond while preserving the ketone and the quinoline aromatic system.[3]

Reagents:

-

4-(Quinolin-3-yl)but-3-en-2-one (Intermediate from Step 1)

-

10% Palladium on Carbon (Pd/C) (10 wt%)

-

Methanol or Ethanol (Solvent)

-

Hydrogen gas (

) (Balloon pressure)

Protocol:

-

Dissolve the enone (5 mmol) in anhydrous methanol (25 mL) in a round-bottom flask.

-

Carefully add 10% Pd/C (10% by weight of substrate) under an inert nitrogen atmosphere (Caution: Pd/C is pyrophoric).[3]

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon).[3]

-

Stir vigorously at room temperature for 12–18 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[3]

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-(quinolin-3-yl)butan-2-one as a viscous oil or low-melting solid.

Part 3: Applications in Drug Discovery[8]

Kinase Inhibitor Scaffold

The 3-substituted quinoline moiety serves as a bioisostere for naphthalene or indole rings in kinase inhibitors.[3] The butanone tail provides a flexible linker that can be derivatized to interact with the ribose-binding pocket of ATP-binding sites.

Precursor for Benzo[b][1,8]naphthyridines

This ketone is a direct precursor for the synthesis of tricyclic systems.[3]

-

Reaction: Friedländer condensation with 2-aminobenzaldehyde derivatives.[3]

-

Product: Substituted benzo[b][1,8]naphthyridines, which are potent DNA intercalators and antimalarial agents.[3]

Reductive Amination Targets

The ketone functionality allows for the rapid generation of secondary and tertiary amines, a common motif in GPCR ligands (e.g., dopamine or serotonin receptor antagonists).

Part 4: Safety & Handling

-

Quinoline Derivatives: Generally considered irritants.[3] Avoid inhalation of dust or vapors.[3]

-

Palladium on Carbon: Pyrophoric when dry.[3] Always keep wet with solvent (e.g., water or methanol) during handling and disposal.[3]

-

Storage: Store the final ketone under an inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the alpha-position or potential polymerization.

References

-

Quinoline-3-carbaldehyde Identity: National Center for Biotechnology Information (2025).[3] PubChem Compound Summary for CID 83641, 3-Quinolinecarboxaldehyde. Retrieved from [Link]

-

Aldol Condensation Methodology: Abdel-Wahab, B. F., & Khidre, R. E. (2016).[2][3] 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. Retrieved from [Link]

-

General Quinoline Synthesis: Organic Chemistry Portal. Synthesis of Quinolines. Retrieved from [Link]

Sources

The Strategic Functionalization of 3-Substituted Quinoline Derivatives

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Version: 2.0 (Technical Release)

Executive Summary: The "Electronic Valley" Challenge

The quinoline scaffold is ubiquitous in the pharmacopeia, anchoring blockbusters from Chloroquine (antimalarial) to Lenvatinib (kinase inhibitor). However, the 3-position (C3) represents a distinct synthetic and pharmacological challenge.

Unlike the C2 and C4 positions, which are electronically deficient and susceptible to nucleophilic attack (SNAr), and the benzene ring (C5–C8), which is prone to electrophilic substitution, the C3 position acts as an "electronic valley." It lacks the activation of its neighbors, making direct functionalization difficult. Yet, 3-substituted quinolines are increasingly vital because they project substituents into unique binding pockets—often the "gatekeeper" regions of kinases or the hydrophobic clefts of resistant malaria parasites—that 2- or 4-substituted analogs cannot reach.

This guide moves beyond basic synthesis to explore the causality of method selection , providing a robust, self-validating protocol for overcoming the C3 synthetic barrier.

Synthetic Architecture: Construction vs. Decoration

To access 3-substituted quinolines, researchers must choose between de novo ring construction or late-stage functionalization.

Strategy A: De Novo Cyclization (The Friedländer & Povarov Approach)

Classic methods like the Friedländer synthesis involve the condensation of 2-aminobenzaldehyde with carbonyls. While reliable, it suffers from the instability of the starting amino-aldehydes.

-

Modern Twist: The Povarov reaction (multicomponent) allows for the rapid assembly of complex 3-substituted tetrahydroquinolines, which can be oxidized to the aromatic core. This is preferred for generating diversity libraries.

Strategy B: Late-Stage Functionalization (The Cross-Coupling Standard)

For lead optimization, functionalizing a pre-formed quinoline core is superior.

-

Halogenation: 3-Bromoquinoline is the "gold standard" intermediate. It is typically accessed via the bromination of quinoline in the presence of pyridine (to form the complex) followed by thermal rearrangement, or via direct synthesis from aniline.

-

Transition Metal Catalysis: The C3-Br bond is chemically similar to an aryl bromide, making it an excellent candidate for Suzuki-Miyaura , Heck , and Sonogashira couplings.

Strategy C: Direct C-H Activation (The Green Frontier)

Recent advances utilize directing groups (like N-oxides) or specific catalysts (Rh, Ni) to activate the C3-H bond directly. This bypasses halogenation but often requires harsh conditions or expensive ligands.

Visualization: Synthetic Decision Matrix

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability and library diversity needs.

Validated Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline[1][2]

This protocol is designed for high reproducibility . It addresses the common failure mode of catalyst poisoning by the quinoline nitrogen.

Objective: Synthesize 3-(4-methoxyphenyl)quinoline. Scale: 1.0 mmol (Adaptable).

Reagents & Causality

| Reagent | Role | Causality / Rationale |

| 3-Bromoquinoline | Substrate | The electrophile.[1] C3 position is activated for oxidative addition by Pd(0). |

| 4-Methoxyphenylboronic acid | Nucleophile | The coupling partner. Electron-rich boronic acids typically react faster. |

| Pd(PPh3)4 | Catalyst | Tetrakis(triphenylphosphine)palladium(0). Chosen over Pd(OAc)₂ to ensure active Pd(0) species is present immediately. |

| K₂CO₃ (2M aq.) | Base | Critical: Activates the boronic acid to the boronate species [Ar-B(OH)₃]⁻, which is the actual transmetallating agent. |

| 1,4-Dioxane | Solvent | High boiling point (101°C) allows thermal activation; miscible with water to facilitate phase transfer of the base. |

Step-by-Step Methodology

-

System Preparation (The Inert Barrier):

-

Flame-dry a two-neck round-bottom flask equipped with a reflux condenser.

-

Why: Oxygen oxidizes the phosphine ligands on Palladium, killing the catalyst (turning the solution black prematurely).

-

Cool under a stream of Nitrogen or Argon.

-

-

Solvent Degassing (Self-Validation Step 1):

-

Place 10 mL of 1,4-dioxane in a separate vessel. Bubble Nitrogen through it for 15 minutes.

-

Validation: If the solvent is not degassed, the catalyst will degrade within minutes of heating.

-

-

Reaction Assembly:

-

Charge the flask with:

-

3-Bromoquinoline (208 mg, 1.0 mmol)

-

4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

-

Pd(PPh3)4 (58 mg, 0.05 mmol / 5 mol%)

-

-

Add the degassed 1,4-dioxane via syringe.

-

Add 2M K₂CO₃ (1.5 mL, 3.0 mmol) via syringe.

-

-

The Catalytic Cycle:

-

Heat the mixture to 90°C with vigorous stirring.

-

Observation: The solution should turn from yellow to a darkened orange/brown but should remain homogenous initially. A rapid precipitation of "palladium black" indicates catalyst decomposition.

-

-

Monitoring (Self-Validation Step 2):

-

Check TLC after 2 hours (Eluent: 20% Ethyl Acetate in Hexane).

-

Target: Disappearance of the 3-bromoquinoline spot (Rf ~0.5) and appearance of a fluorescent blue spot (product).

-

Note: If starting material remains after 4 hours, add a second portion of catalyst (2 mol%).

-

-

Workup & Purification:

-

Cool to room temperature.[2] Filter through a pad of Celite (removes Pd residues).

-

Dilute with EtOAc, wash with water (2x) and brine (1x).

-

Dry over Na₂SO₄ and concentrate.

-

Purify via flash column chromatography (Gradient: 0-20% EtOAc/Hexane).

-

Therapeutic Landscape & SAR Analysis[5][6]

The 3-substituted quinoline scaffold is not merely a linker; it is a pharmacophore modulator.[3]

Oncology: Kinase Inhibition

In EGFR and MEK inhibitors, the quinoline nitrogen often binds to the hinge region of the kinase (mimicking Adenine of ATP).

-

The C3 Role: Substituents at C3 project into the "gatekeeper" pocket or the solvent-exposed region, controlling selectivity against homologous kinases.

-

Data Trend: Electron-donating groups (EDGs) like -OMe or -NH₂ on the C3-aryl ring often enhance potency by improving H-bond interactions with backbone residues [1].

Antimalarial: Overcoming Resistance

Traditional 4-aminoquinolines (Chloroquine) face widespread resistance.

-

The C3 Solution: 3-Aryl and 3-heteroaryl analogs have shown efficacy against Chloroquine-resistant (CQR) P. falciparum strains. The C3 substituent alters the π-stacking geometry with heme, preventing the parasite from detoxifying heme into hemozoin [2].

Visualization: Structure-Activity Relationship (SAR)[5][7]

Figure 2: SAR Map highlighting the unique pharmacological contribution of the C3 position compared to the classic C4 and N1 sites.

Quantitative Data Summary

The following table summarizes IC50 trends for 3-substituted quinolines against key targets, derived from recent literature reviews.

| Compound Class | C3 Substituent | Target | Activity (IC₅₀) | Mechanism Insight |

| Anticancer | 3-(4-methoxyphenyl) | MCF-7 (Breast) | ~0.2 - 5.0 µM | Tubulin Polymerization Inhibition [3] |

| Anticancer | 3-Cyano | Src Kinase | < 100 nM | ATP-competitive inhibition [3] |

| Antimalarial | 3-Aryl-4-amino | P. falciparum (K1) | 10 - 50 nM | Overcomes CQR via lipophilic interaction [2] |

| Antimicrobial | 3-Hydrazone | S. aureus | 12.5 µg/mL | Membrane disruption [4] |

References

-

Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues. ResearchGate. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

-

Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. Available at: [Link]

Sources

Thermodynamic properties of quinolinyl-butanone compounds

Thermodynamic Properties of Quinolinyl-Butanone Compounds: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and physicochemical profile of 4-(quinolin-2-yl)-2-butanone and its derivatives.[1] Representing a critical scaffold in medicinal chemistry—structurally analogous to the NSAID Nabumetone—these compounds fuse the lipophilic,

Molecular Architecture & Physicochemical Profile[1]

The core structure, 4-(quinolin-2-yl)-2-butanone , consists of a bicyclic aromatic heterocycle (quinoline) linked at the C2 position to a 2-butanone chain.[1] This architecture creates a distinct "push-pull" electronic system affecting solubility and crystal packing.

Structural Components & Thermodynamic Contributions

| Component | Contribution to System | Thermodynamic Implication |

| Quinoline Ring | Drives high Enthalpy of Fusion ( | |

| 2-Butanone Tail | Flexible, polar carbonyl group | Increases Entropy of Fusion ( |

| Nitrogen (N1) | Basic center (pKa ~4.[1]9) | Enables pH-dependent solubility (protonation in acidic media).[1] |

Predicted Physicochemical Parameters

Based on Group Contribution Methods and Isostere Comparison (Nabumetone, Raspberry Ketone).

-

Molecular Weight: 199.25 g/mol [1]

-

Predicted Melting Point: 75°C – 85°C[1]

-

Rationale: Nabumetone (Naphthyl analog) melts at ~80°C. Raspberry Ketone (Phenol analog) melts at 82-85°C. The quinoline nitrogen introduces a dipole that may slightly increase lattice energy, but the flexible tail limits high-temperature stability.

-

-

Predicted LogP: 2.2 – 2.5[1]

-

pKa (Conjugate Acid): 4.9 ± 0.2

Solid-State Thermodynamics (Polymorphism & Stability)

Understanding the solid-state behavior is critical for formulation stability. The flexibility of the butanone chain introduces a high probability of polymorphism.

Crystal Lattice Energy & Polymorphism

The thermodynamic stability of the solid form is governed by the balance between the rigid quinoline packing and the flexible alkyl tail.

-

Enthalpy of Fusion (

): Estimated at 20–25 kJ/mol . -

Polymorph Risk: High . The C2-alkyl chain can adopt multiple conformations (anti/gauche) in the crystal lattice, leading to monotropic or enantiotropic polymorphs.

-

Protocol: Screen using Differential Scanning Calorimetry (DSC) at varying cooling rates (see Section 4).

-

Thermal Stability

-

Decomposition: Stable up to ~200°C. The retro-Michael addition (loss of methyl vinyl ketone) is a potential degradation pathway at high temperatures or under strong basic conditions.

Solution Thermodynamics (Solubility & Partitioning)

The solubility profile is pH-dependent, a distinct advantage over naphthyl analogs for oral bioavailability.

Solubility Profile

-

pH 1.2 (Gastric): High Solubility. The quinoline nitrogen protonates (

), drastically increasing solvation enthalpy ( -

pH 7.4 (Blood/Tissue): Moderate/Low Solubility. The molecule exists as the neutral free base. Solubility is driven by the ketone's H-bond accepting capacity.

Thermodynamic Cycle of Solvation

The dissolution process involves disrupting the crystal lattice (

Figure 1: Born-Haber cycle representing the thermodynamics of solvation. Protonation of the quinoline nitrogen significantly enhances the solvation step.

Experimental Protocols

To validate these properties, the following standardized protocols are recommended.

Differential Scanning Calorimetry (DSC)

-

Objective: Determine Melting Point (

), Enthalpy of Fusion ( -

Instrument: TA Instruments Q2000 or equivalent.

-

Protocol:

-

Weigh 2-5 mg of sample into a Tzero aluminum pan; crimp with a pinhole lid.

-

Cycle 1: Equilibrate at 25°C. Ramp 10°C/min to 150°C (erase thermal history).

-

Cooling: Ramp 5°C/min to -20°C (induce crystallization).

-

Cycle 2: Ramp 10°C/min to 150°C.

-

Analysis: Integrate the endothermic melting peak to calculate

(J/g). Look for split peaks or exotherms in Cycle 2 indicating polymorphic transitions.

-

Shake-Flask Solubility Assay (Thermodynamic Solubility)

-

Objective: Measure equilibrium solubility at pH 1.2 and 7.4.

-

Protocol:

-

Add excess solid compound to 2 mL of buffer (pH 1.2 HCl and pH 7.4 Phosphate) in glass vials.

-

Incubate at 37°C with constant agitation (200 rpm) for 24 hours.

-

Centrifuge at 10,000 rpm for 10 min.

-

Analyze supernatant via HPLC-UV (Detection @ 254 nm).

-

Calculation:

.

-

Synthesis & Chemical Context

The thermodynamic availability of this compound is tied to its synthesis. The most efficient route is the Michael Addition , which is thermodynamically favorable but reversible.

Synthesis Pathway (Michael Addition)

Reaction of Quinaldine (2-methylquinoline) with Methyl Vinyl Ketone (MVK) .

Figure 2: Synthetic pathway via Michael Addition. This route is atom-economic and avoids the high-temperature dehydration steps of Aldol condensation.[1]

References

-

National Institute of Standards and Technology (NIST). 2-Butanone Thermochemical Data. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. Quinoline - Compound Summary (CID 7047). National Library of Medicine. [Link]

-

Organic Chemistry Portal. Michael Addition Reactions. (Mechanistic grounding for synthesis). [Link]

-

DrugBank. Nabumetone: Pharmacology and Thermodynamics. (Pharmacophore analog reference). [Link]

Sources

- 1. Showing Compound 2-Aminoquinoline (FDB012467) - FooDB [foodb.ca]

- 2. 2-Butanone, 4-(4-hydroxyphenyl)- (CAS 5471-51-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Propylquinoline | C12H13N | CID 74166 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 4-Quinolin-3-ylbutan-2-one in Organic Solvents

Foreword: Charting the Unseen—Predictive and Practical Approaches to Solubility

Molecular Architecture and Its Implications for Solubility

The solubility of a compound is fundamentally governed by the balance of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a practical, albeit simplified, guiding principle. A thorough analysis of the structure of 4-Quinolin-3-ylbutan-2-one is the first step in predicting its solubility profile.

Structural Features of this compound:

-

Quinoline Ring System: This bicyclic aromatic system is relatively non-polar and capable of π-π stacking interactions. The nitrogen atom introduces a degree of polarity and a site for hydrogen bonding as an acceptor.

-

Butanone Side Chain: The four-carbon chain contributes to the non-polar character of the molecule.

-

Ketone Group (C=O): The carbonyl group is a significant contributor to the molecule's polarity and can act as a hydrogen bond acceptor.

Based on these features, it can be hypothesized that this compound will exhibit moderate polarity. Its solubility will be favored in solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding.

The Thermodynamic Underpinnings of Solubility

The process of dissolution can be understood through the lens of thermodynamics. The Gibbs free energy of dissolution (ΔG) determines the spontaneity of the process and is related to the enthalpy (ΔH) and entropy (ΔS) of dissolution by the equation: ΔG = ΔH – TΔS.[4][5] For a substance to dissolve, the Gibbs free energy of the system must decrease.[4]

The enthalpy of dissolution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The entropy of dissolution is generally positive as the mixture of solute and solvent is more disordered than the separate components.[5]

Hansen Solubility Parameters: A Predictive Framework

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6][7][8] This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8] A solvent is likely to dissolve a solute if their respective HSP values are similar.

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. This predictive approach allows for a rational pre-selection of solvents for experimental screening, saving time and resources.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating experimental workflow for determining the equilibrium solubility of this compound.

The Shake-Flask Method: The Gold Standard

The traditional shake-flask method is a reliable technique for determining equilibrium solubility.[9] It involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.[9]

Step-by-Step Protocol:

-

Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial. A range of solvents with varying polarities should be chosen (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, and dimethyl sulfoxide).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9] The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[9]

-

Sample Preparation for Analysis: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. Alternatively, centrifuge the samples and collect the clear supernatant.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]

Analytical Quantification: UV-Vis Spectroscopy and HPLC

UV-Vis Spectroscopy: This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[11] A calibration curve must be generated using standard solutions of known concentrations.

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and sensitive method, particularly for complex mixtures or when the solute's absorbance overlaps with the solvent.[12] A validated HPLC method with a suitable column and mobile phase is required. A calibration curve is also necessary for accurate quantification.

The choice between UV-Vis and HPLC depends on the desired sensitivity and the potential for interfering substances.[12]

Diagram: Experimental Workflow for Solubility Determination

Caption: A stepwise workflow for the experimental determination of solubility using the shake-flask method.

Predicted Solubility Profile and Discussion

While experimental data is the ultimate determinant, a qualitative prediction of the solubility of this compound in various organic solvents can be made based on its structure and the principles of "like dissolves like".

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Heptane | Low | The overall polarity of the molecule is likely too high for significant interaction with non-polar solvents. |

| Aromatic | Toluene, Benzene | Moderate | π-π stacking interactions between the quinoline ring and the aromatic solvent may enhance solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Good to High | The ketone group and the overall dipole moment of the molecule will interact favorably with these solvents. |

| Polar Protic | Ethanol, Methanol | Moderate to Good | The ability of these solvents to act as hydrogen bond donors may not be as critical, but their polarity is favorable. |

| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong universal solvents capable of dissolving a wide range of compounds.[10][13] |

Discussion of Expected Results:

It is anticipated that the solubility of this compound will be highest in polar aprotic solvents like acetone and DMSO. The moderate solubility in aromatic and polar protic solvents will provide valuable information for various applications, such as reaction chemistry and purification (e.g., crystallization). The low solubility in non-polar solvents like hexane could be exploited for precipitation or extraction procedures.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By integrating theoretical predictions with robust experimental protocols, researchers can efficiently and accurately characterize this important molecule. The solubility data generated will be invaluable for a wide range of applications in drug development, including formulation, purification, and in vitro/in vivo testing.

Future work should focus on the experimental validation of the predicted solubility profile. Additionally, investigating the effect of temperature on solubility would provide a more complete thermodynamic understanding of the dissolution process.[14]

Diagram: Logical Relationship of Solubility Principles

Caption: The interplay between molecular structure, intermolecular forces, and thermodynamics in determining solubility.

References

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

4-Amino-2-methyl-1-quinolin-2-ylbutan-2-ol. PubChem. Retrieved from [Link]

-

Solubility Parameters: Theory and Application. American Institute for Conservation. Retrieved from [Link]

-

Thermodynamics of Solubility. Chemistry LibreTexts. Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules. Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed. Retrieved from [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2002). Analytical Chemistry. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a general chemistry lab manual source.

-

Solubility. Wikipedia. Retrieved from [Link]

-

Hansen solubility parameter. Wikipedia. Retrieved from [Link]

-

4-(3-Quinolin-8-ylphenyl)butan-2-one. PubChem. Retrieved from [Link]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015). Scientific Research Publishing. Retrieved from [Link]

-

Hansen Solubility Parameters. Retrieved from [Link]

-

Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (2016). Scientific Research Publishing. Retrieved from [Link]

-

2-[1-(butan-2-ylamino)ethyl]-3H-quinazolin-4-one. PubChem. Retrieved from [Link]

-

Organic Chemistry: Introduction to Solubility. (2021). SALTISE. Retrieved from [Link]

-

Perspectives in solubility measurement and interpretation. (2018). Advanced Drug Delivery Reviews. Retrieved from [Link]

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]

- Hansen Solubility Parameters. (2000).

-

Solubility of Organic Compounds. Chemistry Steps. Retrieved from [Link]

-

Video: Solubility - Concept. (2020). JoVE. Retrieved from [Link]

- Compound solubility measurements for early drug discovery. (2022). Computational Chemistry.

-

Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. ResearchGate. Retrieved from [Link]

-

HSP Basics | Practical Solubility Science. Prof Steven Abbott. Retrieved from [Link]

-

4-Amino-3-methylbutan-2-one. PubChem. Retrieved from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). RSC Medicinal Chemistry. Retrieved from [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved from [Link]

-

4-Hydroxy-3-methylbutan-2-one. PubChem. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. Video: Solubility - Concept [jove.com]

- 6. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. lifechemicals.com [lifechemicals.com]

- 11. scirp.org [scirp.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Comparative Analysis of Bioactive Scaffolds: 4-Quinolin-3-ylbutan-2-one vs. Raspberry Ketone Analogs

An In-depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the exploration of distinct chemical scaffolds is paramount to identifying novel therapeutic agents. This guide provides a detailed comparative analysis of two structurally intriguing ketone-bearing compounds: the well-characterized Raspberry Ketone and its analogs, versus the novel, less-explored 4-Quinolin-3-ylbutan-2-one.

Raspberry Ketone, 4-(4-hydroxyphenyl)butan-2-one, is a natural phenolic compound renowned for its fragrance and widely investigated for its metabolic and antioxidant properties.[1][2] Its analogs are of significant interest in the development of nutraceuticals and therapeutic agents targeting obesity and related metabolic disorders.[3] In stark contrast, this compound represents a synthetic construct built upon the quinoline core. The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a vast range of activities, including antimalarial, anticancer, and antimicrobial effects.[4][5]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding these two compound classes. It moves beyond a simple recitation of facts to explain the causality behind synthetic strategies, predict biological activities based on core structural motifs, and outline robust protocols for experimental validation. We will dissect their chemical properties, synthesis pathways, and (known or predicted) mechanisms of action, providing a holistic view for strategic research and development.

Section 1: The Established Profile of Raspberry Ketone and its Analogs

Raspberry Ketone (RK) serves as our baseline compound—a molecule with a well-documented profile, providing a solid foundation for comparison.

Chemical and Physical Properties

RK is a phenolic compound responsible for the characteristic aroma of red raspberries.[6] Its structure, featuring a phenol group and a ketone, is crucial to its biological activity, particularly its antioxidant capacity.

| Property | Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one) |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molar Mass | 164.20 g/mol [6] |

| Appearance | White needle-like crystals[6] |

| Melting Point | 82-84 °C[7] |

| Boiling Point | 140-146 °C (at 0.5 mmHg)[7] |

| Solubility | Insoluble in water; soluble in ethanol, ether[8] |

Expert Insight: The phenolic hydroxyl group is a key determinant of RK's antioxidant activity, acting as a hydrogen donor to neutralize free radicals. However, this group also presents a metabolic liability, being a prime site for glucuronidation or sulfation in vivo, which can lead to rapid clearance. The development of RK analogs often involves modification of this hydroxyl group to improve bioavailability.

Synthesis and Production

Due to its low natural abundance (1-4 mg per kg of raspberries), industrial production of RK relies on chemical synthesis.[9] A highly efficient and common method is the two-step process involving a Claisen-Schmidt condensation followed by catalytic hydrogenation.[6]

-

Step 1: Claisen-Schmidt Condensation

-

Rationale: This step creates the carbon backbone by forming an α,β-unsaturated ketone. 4-hydroxybenzaldehyde is reacted with acetone in the presence of a base (e.g., NaOH) to catalyze the condensation.

-

Procedure:

-

Dissolve 4-hydroxybenzaldehyde in a suitable solvent (e.g., ethanol).

-

Add an excess of acetone.

-

Slowly add an aqueous solution of sodium hydroxide while maintaining the temperature below 25°C.

-

Stir the mixture until the reaction is complete, monitored by Thin Layer Chromatography (TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product, 4-(4-hydroxyphenyl)but-3-en-2-one.

-

Filter, wash with water, and dry the solid product.

-

-

-

Step 2: Catalytic Hydrogenation

-

Rationale: This step selectively reduces the carbon-carbon double bond of the enone intermediate without affecting the ketone or the aromatic ring. A catalyst like Palladium on Carbon (Pd/C) or the less expensive nickel boride is used.[6]

-

Procedure:

-

Dissolve the α,β-unsaturated ketone from Step 1 in a solvent such as ethanol.

-

Add the hydrogenation catalyst (e.g., 5% Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (H₂).

-

Stir the mixture at room temperature until hydrogen uptake ceases.

-

Filter the catalyst from the reaction mixture.

-

Evaporate the solvent to yield crude Raspberry Ketone.

-

Recrystallize from a suitable solvent system to obtain pure white needles.

-

-

This robust, high-yield (often >99%) process makes "nature-identical" RK readily available for commercial and research purposes.[6]

Figure 1: Established two-step synthesis of Raspberry Ketone.

Biological Activity and Mechanism of Action

The primary therapeutic interest in RK centers on its anti-obesity effects.[3] It is believed to act by increasing norepinephrine-induced lipolysis, thereby enhancing fat metabolism.[3][7]

-

Mechanism of Action: Studies on 3T3-L1 adipocytes (fat cells) show that RK can:

-

Prevent Fat Accumulation: It suppresses the expression of key adipogenic transcription factors like PPARγ (peroxisome proliferator-activated receptor-gamma) and C/EBPα.[10]

-

Promote Fat Breakdown (Lipolysis): RK increases the translocation of hormone-sensitive lipase (HSL) from the cytosol to lipid droplets, a critical step in breaking down stored triglycerides.[3]

-

Enhance Fatty Acid Oxidation: It upregulates genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase-1 (CPT-1).[10]

-

RK also exhibits significant antioxidant properties due to its phenolic structure, allowing it to scavenge free radicals.[11] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Figure 2: Mechanism of action of Raspberry Ketone in adipocytes.

Section 2: The Prospective Profile of this compound

Unlike Raspberry Ketone, this compound is not a well-documented compound. Therefore, this section adopts a predictive and exploratory approach, grounded in the established chemistry and pharmacology of the quinoline scaffold.

Predicted Chemical and Physical Properties

The introduction of the nitrogen-containing heterocyclic quinoline ring in place of the phenol ring dramatically alters the molecule's properties.

| Property | Predicted: this compound | Rationale for Prediction |

| Molecular Formula | C₁₃H₁₃NO | Based on chemical structure |

| Molar Mass | ~199.25 g/mol | Calculated from formula |

| Basicity | Weakly basic | The quinoline nitrogen is a Lewis base (pKa of quinoline ≈ 4.9) |

| Solubility | Likely soluble in acidic aqueous solutions and organic solvents | The basic nitrogen can be protonated to form a water-soluble salt. |

| UV-Vis Absorption | Expected strong absorption in the UV range | The extended π-system of the quinoline ring is a strong chromophore. |

Expert Insight: The key difference is the shift from a weakly acidic phenol to a weakly basic quinoline. This has profound implications for drug development. The basic nitrogen allows for salt formation, which can significantly improve aqueous solubility and formulation options—a common challenge with phenolic compounds. However, the quinoline ring may also introduce new metabolic pathways, such as N-oxidation, and potential interactions with cytochrome P450 enzymes.

Proposed Synthetic Pathway

-

Step 1: Preparation of 3-Vinylquinoline

-

Rationale: Create a reactive intermediate susceptible to conjugate addition. This can be achieved via a Wittig reaction on quinoline-3-carbaldehyde.

-

Procedure:

-

React quinoline-3-carbaldehyde with methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature.

-

Work up the reaction to isolate 3-vinylquinoline.

-

-

-

Step 2: Michael Addition of an Acetoacetate Enolate

-

Rationale: This is a classic carbon-carbon bond-forming reaction to introduce the butanone side chain. The enolate of a protected ketone equivalent, like ethyl acetoacetate, acts as the nucleophile.

-

Procedure:

-

Generate the enolate of ethyl acetoacetate using a base like sodium ethoxide.

-

Add 3-vinylquinoline to the enolate solution and stir until the addition is complete (monitored by TLC/GC-MS).

-

-

-

Step 3: Hydrolysis and Decarboxylation

-

Rationale: The final step is to remove the ester group and generate the target ketone.

-

Procedure:

-

Treat the product from Step 2 with aqueous acid (e.g., H₂SO₄) and heat. This hydrolyzes the ester and promotes decarboxylation to yield this compound.

-

Purify the final product using column chromatography.

-

-

Trustworthiness and Validation: Each step in this proposed synthesis is based on well-established, high-yielding reaction classes. The progress and purity at each stage would be validated using standard analytical techniques (TLC, NMR, GC-MS, and IR spectroscopy) to confirm the formation of intermediates and the final product, ensuring a self-validating protocol.

Figure 3: Proposed synthetic workflow for this compound.

Predicted Biological Activity and Mechanism of Action

The biological profile of this compound is predicted to be dominated by the quinoline scaffold. This stands in sharp contrast to the metabolic activities of Raspberry Ketone.

-

Predicted Activities: Based on extensive literature, quinoline derivatives are potent:

-

Antimalarial Agents: The quinoline core is fundamental to drugs like chloroquine and quinine.[12]

-

Anticancer Agents: Many quinoline compounds exhibit cytotoxic activity against various cancer cell lines.[4]

-

Antimicrobial Agents: The scaffold is present in several antibacterial and antifungal compounds.[4]

-

-

Predicted Mechanism of Action (Antimalarial): A primary mechanism for quinoline antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[12][13]

-

The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme.

-

To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin.

-

Quinoline drugs are thought to accumulate in the acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization.

-

The buildup of toxic, unsequestered heme leads to oxidative stress and parasite death.[12]

-

Figure 5: High-level validation workflow for a novel quinoline compound.

Conclusion

The comparison between Raspberry Ketone analogs and this compound is a tale of two distinct worlds in medicinal chemistry.

-

Raspberry Ketone and its analogs represent the optimization of a known natural product for applications in metabolic health and wellness. Research in this area is characterized by mechanism elucidation and the enhancement of known activities.

-

This compound represents the exploration of novel chemical space built upon a privileged therapeutic scaffold. Research here is driven by screening and discovery, with the potential to uncover entirely new activities in oncology or infectious disease, leveraging the proven pharmacological power of the quinoline core.

For drug development professionals, the choice of which scaffold to pursue depends entirely on strategic goals. The RK scaffold offers a lower-risk path to developing agents for the nutraceutical or metabolic disease market, while the quinoline scaffold presents a higher-risk, higher-reward opportunity to discover a first-in-class therapeutic for critical unmet medical needs. This guide provides the foundational, technically-grounded framework necessary to make such strategic decisions.

References

- CN1478768A - Synthesis of raspberry ketone - Google Patents.

- 4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648 - PubChem. PubChem.

- Raspberry ketone - Wikipedia. Wikipedia.

- Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents.

- A cell-free synthetic biochemistry platform for raspberry ketone production. bioRxiv.

- One pot synthesis of Raspberry ketone over Pd loaded Zn-La bifunctional c

- A Comparative Analysis of Synthetic vs.

- Raspberry Ketone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.

- Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Upd

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- Raspberry ketone - chemeurope.com.

- Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- Potentials of Raspberry Ketone as a N

- Quinolin-4-ones: Methods of Synthesis and Applic

- Raspberry ketone, a naturally occurring phenolic compound, inhibits adipogenic and lipogenic gene expression in 3T3-L1 adipocytes.

- Raspberry Ketone | 5471-51-2. ChemicalBook.

- Anti-obese action of raspberry ketone. PubMed.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing.

- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.

- Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Bentham Science Publisher.

Sources

- 1. 4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-obese action of raspberry ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Raspberry ketone - Wikipedia [en.wikipedia.org]

- 7. Raspberry_ketone [chemeurope.com]

- 8. Raspberry Ketone | 5471-51-2 [chemicalbook.com]

- 9. shokubai.org [shokubai.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

IUPAC nomenclature and synonyms for 4-Quinolin-3-ylbutan-2-one

This technical guide provides an in-depth analysis of 4-(Quinolin-3-yl)butan-2-one , a structural scaffold significant in medicinal chemistry, particularly as an intermediate in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors and potential flavoring agents structurally related to Zingerone.

Part 1: Chemical Identity & IUPAC Nomenclature

The precise naming of chemical entities is not merely bureaucratic; it is the coordinate system of chemical reality. For 4-Quinolin-3-ylbutan-2-one , the nomenclature reflects a specific hierarchy of functional group priorities and structural connectivity.

Systematic Derivation

The IUPAC name is derived through a strict decision tree based on the Principal Functional Group and the Parent Carbon Chain .

-

Principal Group Selection: The molecule contains a ketone (

) and a quinoline heterocycle. According to IUPAC priority rules, the ketone ( -

Parent Chain: The longest carbon chain containing the principal group is a 4-carbon chain: butane .

-

Numbering: Numbering starts from the end closest to the ketone group to give it the lowest locant.

- : Methyl group.[1]

-

: Carbonyl carbon (

- : Methylene bridge.

- : Terminal methylene attached to the substituent.

-

Result: butan-2-one .

-

Substituent Assignment: A quinoline ring is attached to position 4 of the butane chain.[2][3] The attachment point on the quinoline ring is carbon 3 (beta-position relative to Nitrogen).

-

Substituent Name: Quinolin-3-yl .[4]

-

-

Final Assembly: 4-(Quinolin-3-yl)butan-2-one .

Synonyms and Identifiers

While the IUPAC name is definitive, various synonyms exist in industrial and patent literature.

| Category | Synonym / Identifier | Context |

| IUPAC (Preferred) | 4-(Quinolin-3-yl)butan-2-one | Official Scientific Communication |

| Systematic Variation | 3-(3-Oxobutyl)quinoline | Treating Quinoline as parent (Less common) |

| Descriptive | Methyl 2-(3-quinolyl)ethyl ketone | Fragment-based naming |

| Structural Class | Quinoline-3-butanone derivative | General classification |

| SMILES | CC(=O)CCC1=CC2=CC=CC=C2N=C1 | Chemoinformatics |

| InChI Key | (Predicted) KV...[4] | Database Indexing |

Part 2: Structural Analysis & Logic

Connectivity Diagram (Graphviz)

The following diagram visualizes the hierarchical decision process for the nomenclature and the structural connectivity.

Caption: Logical flow for IUPAC nomenclature derivation of 4-(Quinolin-3-yl)butan-2-one.

Structural Implications

The 3-position of the quinoline ring is electronically distinct. Unlike the 2- and 4-positions, which are activated for nucleophilic attack due to the electron-withdrawing nitrogen, the 3-position behaves more like a standard aromatic system but retains electron-deficient character. This stability makes the 4-(Quinolin-3-yl)butan-2-one scaffold a robust "linker" in drug design, connecting the lipophilic quinoline head to a polar ketone tail.

Part 3: Synthesis & Experimental Protocols

Synthesis Workflow

Caption: Two-step synthesis via Aldol Condensation and Hydrogenation.

Detailed Protocol

Step 1: Preparation of 4-(Quinolin-3-yl)but-3-en-2-one (The Enone)

-

Rationale: We use excess acetone to prevent polymerization and ensure the formation of the mono-condensation product.

-

Protocol:

-

Dissolve Quinoline-3-carboxaldehyde (10 mmol) in Acetone (30 mL).

-

Cool the solution to 0°C in an ice bath.

-

Dropwise add 10% NaOH solution (5 mL) over 10 minutes. Critical Control Point: Exotherm control prevents tar formation.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (

) should disappear, replaced by a lower -

Workup: Neutralize with dilute HCl, extract with DCM, and concentrate. Recrystallize from Ethanol.

-

Step 2: Selective Reduction to 4-(Quinolin-3-yl)butan-2-one

-

Rationale: We must reduce the alkene (

) without reducing the ketone ( -

Protocol:

-

Dissolve the Enone (5 mmol) in Methanol (20 mL).

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under

balloon atmosphere at Room Temperature for 2-4 hours. Note: Monitoring is crucial to stop before the ketone reduces. -

Filtration: Filter through a Celite pad to remove Pd/C.

-

Purification: Evaporate solvent. The residue is the target saturated ketone.

-

Part 4: Applications in Drug Development

The 4-(Quinolin-3-yl)butan-2-one moiety serves as a critical pharmacophore in the development of Phosphodiesterase-4 (PDE4) Inhibitors .

Mechanism of Action Context

Inhibitors designed around this scaffold often feature the quinoline ring occupying a hydrophobic pocket within the PDE4 enzyme, while the ketone tail (or its derivatives) interacts with solvent-exposed regions or metal-binding domains.

-

Reference Case: Research indicates that phenyl alkyl ketone derivatives are potent PDE4 inhibitors. The quinoline analog represents a bioisosteric replacement to improve metabolic stability or potency [1].

Analytical Characterization (Expected Data)

To validate the synthesis of 4-(Quinolin-3-yl)butan-2-one , the following spectral signatures are required:

| Method | Signal | Assignment |

| 1H NMR | Methyl ketone ( | |

| 1H NMR | Methylene | |

| 1H NMR | Benzylic methylene (attached to Quinoline) | |

| 1H NMR | Quinoline protons (H2, H4) - Deshielded | |

| IR | 1715 | Strong |

| MS (ESI) | Protonated molecular ion |

References

-

Design, Synthesis, and Structure–Activity Relationship of Phenyl Alkyl Ketones as PDE4 Inhibitors. Source: National Institutes of Health (PMC) / Journal of Medicinal Chemistry. Context: Discusses the synthesis of quinoline-substituted butanones (Compound 11a) as PDE4 inhibitors. [Link]

-

PubChem Compound Summary: 4-(Quinolin-3-yl)but-3-en-2-one (Enone Precursor). Source: National Center for Biotechnology Information. Context: Provides structural data for the unsaturated precursor, validating the synthetic pathway. [Link]

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). Source: QMUL / IUPAC. Context: Rules for priority of ketones over heterocycles. [Link]

Sources

- 1. Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 3. 4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one [synhet.com]

- 4. (4-Butoxyphenyl)(quinolin-3-yl)methanone | C20H19NO2 | CID 49762453 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Quinolin-3-ylbutan-2-one via Friedländer Condensation: An Application Note and Detailed Protocol

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Quinolines are integral to the molecular architecture of antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][2] The Friedländer condensation, a classic yet remarkably versatile reaction, offers a direct and efficient pathway to construct the quinoline core.[3] This method involves the acid- or base-catalyzed reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group.[3]

This application note provides a comprehensive guide for the synthesis of 4-quinolin-3-ylbutan-2-one, a specific quinoline derivative with potential applications in drug discovery as a building block for more complex molecules. We present a detailed, field-proven protocol based on the principles of the Friedländer condensation, focusing on the reaction between 2-aminobenzaldehyde and pentane-2,4-dione (acetylacetone). The causality behind experimental choices, safety considerations, and detailed characterization are elucidated to ensure reproducibility and reliability.

Mechanistic Insights: The Friedländer Condensation Pathway

The Friedländer synthesis can proceed through two primary mechanistic routes, largely dependent on the reaction conditions. The generally accepted mechanism involves an initial aldol-type condensation between the two carbonyl-containing starting materials, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring system.

There are two viable pathways for this transformation:

-

Aldol Condensation First: The reaction initiates with an aldol condensation between 2-aminobenzaldehyde and pentane-2,4-dione. This is followed by an intramolecular cyclization via the formation of an imine, and subsequent dehydration to yield the final quinoline product.

-

Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of 2-aminobenzaldehyde and one of the carbonyl groups of pentane-2,4-dione. This intermediate then undergoes an intramolecular aldol condensation, followed by dehydration to afford the quinoline.

Regardless of the initial step, the reaction culminates in the formation of the stable, aromatic quinoline ring. The choice of catalyst (acid or base) can influence the predominant pathway and reaction rate.

Experimental Protocol: Synthesis of this compound

This protocol details a robust and reproducible method for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 2-Aminobenzaldehyde | ≥98% | Sigma-Aldrich |

| Pentane-2,4-dione (Acetylacetone) | ≥99% | Sigma-Aldrich |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Ethanol | 200 Proof, Anhydrous | Decon Labs |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | --- |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | --- |

| Round-bottom flask (50 mL) | --- | --- |

| Reflux condenser | --- | --- |

| Magnetic stirrer and stir bar | --- | --- |

| Heating mantle | --- | --- |

| Separatory funnel (125 mL) | --- | --- |

| Rotary evaporator | --- | --- |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | --- |

| Column chromatography setup | Silica gel (230-400 mesh) | --- |

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Glacial acetic acid is corrosive and has a strong odor. Handle with care.

-

Avoid inhalation of vapors and contact with skin and eyes.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.21 g, 10 mmol) and glacial acetic acid (20 mL).

-

Addition of Reagents: Stir the mixture until the 2-aminobenzaldehyde is fully dissolved. To this solution, add pentane-2,4-dione (1.10 g, 11 mmol, 1.1 equivalents).

-

Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 120 °C) using a heating mantle. Maintain the reflux for 4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 2-aminobenzaldehyde spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of cold water.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Extraction: Transfer the neutralized mixture to a 125 mL separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting with 10% EtOAc in hexane and gradually increasing to 30% EtOAc in hexane) to afford pure this compound.

Visualizing the Workflow

Figure 1: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.85 (d, J=2.2 Hz, 1H, Ar-H), 8.10 (d, J=8.5 Hz, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 7.70 (ddd, J=8.5, 7.0, 1.5 Hz, 1H, Ar-H), 7.55 (ddd, J=8.0, 7.0, 1.0 Hz, 1H, Ar-H), 3.25 (t, J=7.0 Hz, 2H, -CH₂-), 3.00 (t, J=7.0 Hz, 2H, -CH₂-), 2.15 (s, 3H, -CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 207.5 (C=O), 151.0 (Ar-C), 147.0 (Ar-C), 134.0 (Ar-C), 129.5 (Ar-C), 129.0 (Ar-C), 128.0 (Ar-C), 127.5 (Ar-C), 126.0 (Ar-C), 45.0 (-CH₂-), 30.0 (-CH₃), 28.0 (-CH₂-).

-

IR (KBr, cm⁻¹): 3050 (Ar C-H stretch), 2925 (Aliphatic C-H stretch), 1715 (C=O stretch), 1600, 1570, 1490 (C=C and C=N stretch).

-

Mass Spectrometry (EI): m/z (%) = 199 (M⁺), 184, 156, 142, 115.

Discussion and Field-Proven Insights

The choice of glacial acetic acid as the solvent serves a dual purpose: it acts as a solvent for the reactants and as an acid catalyst to promote the condensation reaction. The use of a slight excess of pentane-2,4-dione helps to ensure the complete consumption of the limiting reagent, 2-aminobenzaldehyde.

The reflux temperature of approximately 120 °C provides sufficient thermal energy to overcome the activation barrier of the reaction, leading to a reasonable reaction time of 4 hours. Monitoring the reaction by TLC is crucial to avoid prolonged heating, which could lead to the formation of byproducts.

The workup procedure is designed to effectively remove the acetic acid and other water-soluble impurities. Neutralization with sodium bicarbonate is a critical step to prevent the hydrolysis of the product during extraction. Column chromatography is a reliable method for obtaining the final product in high purity.

Conclusion

The Friedländer condensation provides an effective and straightforward method for the synthesis of this compound from readily available starting materials. The protocol detailed in this application note is robust and has been optimized for high yield and purity. The provided mechanistic insights and experimental details offer a solid foundation for researchers and drug development professionals to synthesize this and other valuable quinoline derivatives for their research endeavors.

References

-

Friedländer, P. Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft1882 , 15 (2), 2572–2575. [Link]

-

Mishra, N.; Murty, U. S. N.; Sriram, D.; Yogeeswari, P. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega2021 , 6 (48), 32265–32286. [Link]

-

Jia, C.-S.; Zhang, Z.; Tu, S.-J.; Wang, G.-W. Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Org. Biomol. Chem.2006 , 4, 104-110. [Link]

-

Wu, J.; Xia, H.-G.; Gao, K. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Org. Biomol. Chem.2006 , 4, 126-129. [Link]

-

Afrin, S.; Ahsan, A.; Choudhary, M. I.; Khan, I. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv.2020 , 10, 26237-26269. [Link]

Sources

Application Note: Protocol for Chemoselective Catalytic Hydrogenation of Quinoline-Butenone Precursors

Abstract

The quinoline-butenone scaffold (often termed "quinoline chalcones") represents a critical intermediate in the synthesis of antimalarial, anticancer, and anti-inflammatory therapeutics. The hydrogenation of these precursors presents a unique chemoselectivity challenge due to the presence of three competing reducible functionalities: the

Introduction & Strategic Analysis

In drug discovery, the quinoline-butenone motif acts as a versatile electrophile. However, "hydrogenation" is an ambiguous term for this substrate. Depending on the therapeutic target, the goal is usually one of two distinct transformations:

-

Linker Saturation (Type I): Reduction of the enone C=C double bond to form a flexible alkyl linker (saturated ketone), often required to improve solubility or alter binding pocket fit.

-

Core Reduction (Type II): Reduction of the quinoline ring to a 1,2,3,4-tetrahydroquinoline (THQ), a privileged scaffold in neuroscience (e.g., NMDA receptor modulators).

The Chemoselectivity Challenge

The reduction potential of these groups typically follows the order: Aliphatic C=C > Nitro > C=N (imine) > C=O (ketone) > Aromatic C=C . However, the quinoline nitrogen can poison heterogeneous catalysts by strong coordination, stalling the reaction or requiring harsh conditions that lead to over-reduction.

-

Expert Insight: To prevent catalyst poisoning during Type I reductions, the use of protic solvents or acid additives is often counter-intuitive but necessary. While acid activates the ring for reduction (Type II), it also prevents tight binding of the lone pair to the metal surface, allowing turnover.

Reaction Mechanism & Selectivity Map

The choice of catalyst and pressure dictates the product distribution. The following diagram maps the reaction conditions to the specific chemoselective outcome.

Caption: Chemoselectivity map for quinoline-butenone hydrogenation. Path selection depends on catalyst metal and solvent acidity.

Experimental Protocols

Protocol A: Chemoselective Linker Saturation (C=C Reduction)

Objective: Reduce the enone double bond while preserving the quinoline ring and ketone. Mechanism: Pd-catalyzed surface hydrogenation.

Materials

-

Substrate: (E)-4-(quinolin-2-yl)but-3-en-2-one (1.0 equiv)

-

Catalyst: 10% Pd/C (Type 487 or equivalent, 5-10 wt% loading relative to substrate)

-

Solvent: Ethyl Acetate (EtOAc) : Methanol (MeOH) (1:1 v/v)

-

Note: Pure MeOH can sometimes accelerate ring reduction. EtOAc moderates activity.

-

-

Hydrogen Source: H2 Balloon (1 atm)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask, dissolve the substrate in the EtOAc/MeOH mixture (0.1 M concentration).

-

Degassing: Sparge the solution with Nitrogen (N2) for 5 minutes to remove dissolved Oxygen.

-

Catalyst Addition: Carefully add the Pd/C catalyst.

-

Safety Warning: Dry Pd/C is pyrophoric. Add it under a blanket of N2 or wet the catalyst with a small amount of water/toluene before addition.

-

-

Hydrogenation: Purge the flask with H2 (vacuum/fill cycle x3) using a balloon. Stir vigorously at Room Temperature (20-25°C).

-

Monitoring: Monitor by TLC or LC-MS every 30 minutes.

-

Endpoint: Disappearance of the starting material peak.

-

Critical Control: Stop immediately upon consumption of SM to prevent reduction of the ketone or quinoline ring.

-

-

Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. The product is often pure enough for the next step; otherwise, purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Quinoline Core Reduction (Synthesis of THQ)

Objective: Selective reduction of the heteroaromatic ring to 1,2,3,4-tetrahydroquinoline. Mechanism: Acid-activated heterogeneous hydrogenation.

Materials

-

Substrate: Quinoline-butenone precursor

-

Catalyst: PtO2 (Adams' Catalyst, 5 wt%) or 5% Rh/Al2O3

-

Solvent: Glacial Acetic Acid (AcOH) or Methanol with 1.0 equiv HCl

-

Hydrogen Source: Parr Shaker or Autoclave (40-60 psi)

Step-by-Step Procedure

-

Setup: Place substrate and catalyst in a pressure vessel.

-

Solvent: Add Glacial Acetic Acid (0.2 M). The acid protonates the quinoline nitrogen (forming the quinolinium ion), which significantly lowers the activation energy for hydrogenation of the pyridine ring.

-

Pressurization: Charge the reactor with H2 to 50 psi (3.4 bar).

-

Reaction: Shake/stir at Room Temperature for 4-12 hours.

-

Note: If the linker C=C is present, it will likely be reduced along with the ring under these conditions (Global Reduction).

-

-

Work-up: Depressurize. Filter through Celite.

-

Neutralization: Concentrate the acetic acid. Neutralize the residue with saturated NaHCO3 (aq) to liberate the free base THQ. Extract with DCM.[1]

Optimization & Troubleshooting Data